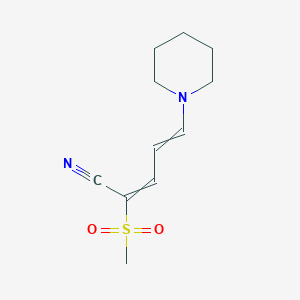
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is a synthetic organic compound that features a methanesulfonyl group, a piperidine ring, and a conjugated diene nitrile system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the conjugated diene nitrile system: This step may involve the use of specific reagents and catalysts to introduce the diene and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methanesulfonyl)-5-(piperidin-1-yl)pent-2-enenitrile: A similar compound with a different degree of unsaturation.
2-(Methanesulfonyl)-5-(piperidin-1-yl)pentanenitrile: A saturated analog.
2-(Methanesulfonyl)-5-(pyrrolidin-1-yl)penta-2,4-dienenitrile: A compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
329730-04-3 |
|---|---|
Formule moléculaire |
C11H16N2O2S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
2-methylsulfonyl-5-piperidin-1-ylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11(10-12)6-5-9-13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
PWYZRCSEOJENRN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=CC=CN1CCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


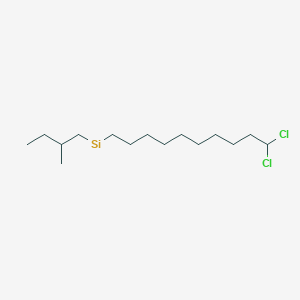
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
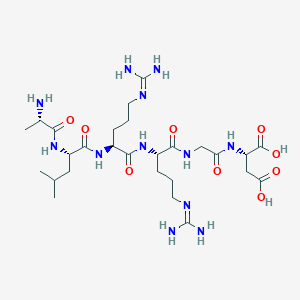

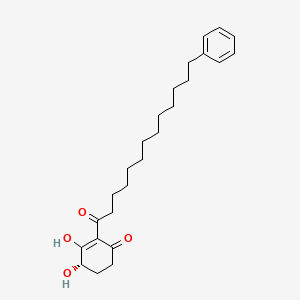
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
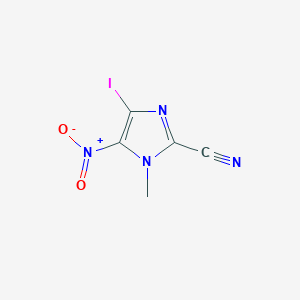
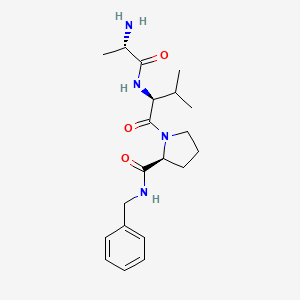
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
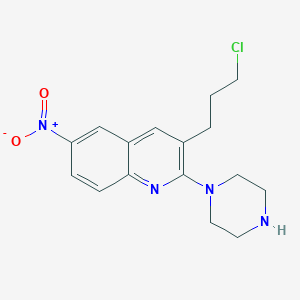

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
